N-(3-methoxyphenyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide
Description
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Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-(thiophen-2-ylsulfonylamino)-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S3/c1-22-11-5-2-4-10(8-11)16-14(19)12-9-24-15(17-12)18-25(20,21)13-6-3-7-23-13/h2-9H,1H3,(H,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQUNUCAPXPTGDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CSC(=N2)NS(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-methoxyphenyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including anticancer, antimicrobial, and anticonvulsant effects, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 432.5 g/mol. Its structure includes a thiazole ring, a thiophene sulfonamide moiety, and a methoxyphenyl group, which are critical for its biological activities.
Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. In particular, studies have shown that compounds with similar structures to this compound demonstrate potent cytotoxicity against various cancer cell lines. For instance:
- Cytotoxicity Studies : Compounds similar to this thiazole derivative were evaluated against A549 (lung), MCF-7 (breast), and SKOV3 (ovarian) cancer cell lines. The most potent derivatives exhibited IC50 values less than 10 µg/mL, indicating strong inhibitory effects on cancer cell proliferation .
- Mechanism of Action : The anticancer activity is often linked to the inhibition of tubulin polymerization, which disrupts microtubule dynamics essential for cell division. Compounds were shown to induce apoptosis in cancer cells through this mechanism .
Antimicrobial Activity
This compound also displays notable antimicrobial properties:
- In Vitro Studies : Similar thiazole derivatives have been tested against various bacterial strains, including MRSA. These compounds exhibited significant antimicrobial activity, reducing bacterial loads in infected models by over 90% .
- Mechanism of Action : The presence of the thiophene sulfonamide group is believed to enhance the compound's ability to penetrate bacterial membranes and exert its effects .
Anticonvulsant Activity
The anticonvulsant potential of thiazole derivatives has been explored in various studies:
- Animal Models : Research has demonstrated that certain thiazole compounds can protect against seizures in animal models with median effective doses significantly lower than standard anticonvulsants like ethosuximide .
- Structure-Activity Relationship (SAR) : SAR studies suggest that modifications to the phenyl and thiazole rings can enhance anticonvulsant activity, emphasizing the importance of specific substituents in the overall efficacy of these compounds .
Data Summary
| Activity Type | Model/Cell Line | IC50 Value (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Anticancer | A549 | <10 | Tubulin polymerization inhibition |
| MCF-7 | 1.14 - 2.41 | Induction of apoptosis | |
| Antimicrobial | MRSA | Effective reduction | Membrane penetration |
| Anticonvulsant | Animal Models | <20 | Modulation of neurotransmitter release |
Case Studies
Several case studies highlight the effectiveness of thiazole derivatives similar to this compound:
- Anticancer Study : A series of thiazole derivatives were synthesized and tested against multiple cancer cell lines. The most promising candidates showed IC50 values indicating high potency and selectivity towards cancer cells without significant toxicity to normal cells .
- Antimicrobial Efficacy : In vivo studies demonstrated that thiazole derivatives significantly reduced bacterial counts in skin infection models, suggesting their potential as therapeutic agents against resistant strains .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
